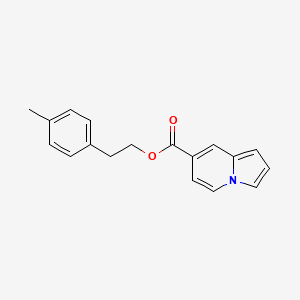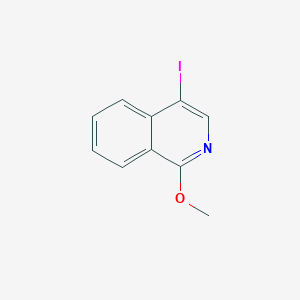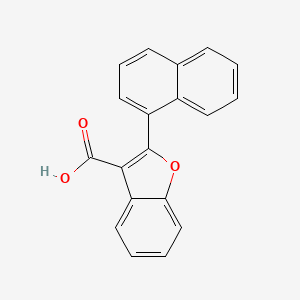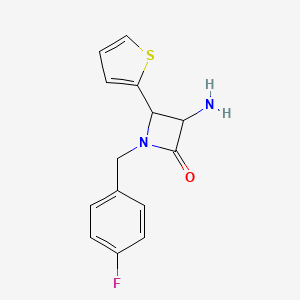
3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a thiophenyl group attached to the azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine and a ketene.
Introduction of the Amino Group: The amino group can be introduced through reactions using reagents such as ammonia or amines.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via reactions using fluorobenzyl halides.
Incorporation of the Thiophenyl Group: The thiophenyl group can be introduced through such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidinone ring or the fluorobenzyl group, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperatures and inert atmospheres.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Functionalized derivatives with varied chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-fluorobenzyl)-4-(thiophen-2-yl)azetidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition, activation, or modulation of these targets, leading to desired biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(4-chlorobenzyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a chlorine atom instead of a fluorine atom.
3-Amino-1-(4-methylbenzyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a methyl group instead of a fluorine atom.
3-Amino-1-(4-bromobenzyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure with a bromine atom instead of a fluorine atom.
Propiedades
Fórmula molecular |
C14H13FN2OS |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
3-amino-1-[(4-fluorophenyl)methyl]-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H13FN2OS/c15-10-5-3-9(4-6-10)8-17-13(12(16)14(17)18)11-2-1-7-19-11/h1-7,12-13H,8,16H2 |
Clave InChI |
DLWZEQFIBPOGAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


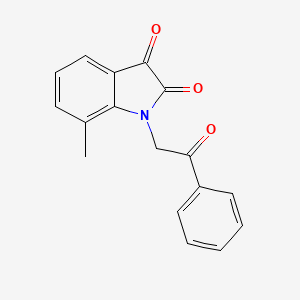
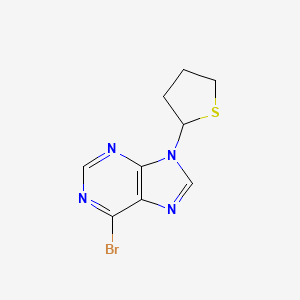
![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)
![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)
![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
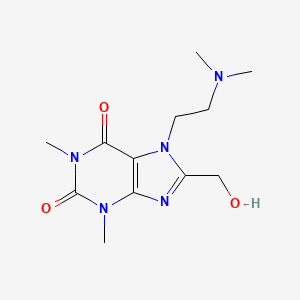
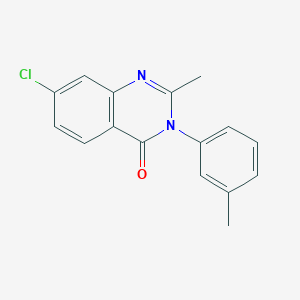


![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)
